Cas no 87266-37-3 (2-imidazol-1-ylacetic acid;hydrochloride)

2-imidazol-1-ylacetic acid;hydrochloride structure
87266-37-3 structure
Product Name:2-imidazol-1-ylacetic acid;hydrochloride
N.o CAS:87266-37-3
MF:C5H7ClN2O2
MW:162.574280023575
MDL:MFCD00050629
CID:61065
PubChem ID:13045369
Update Time:2025-05-20

2-imidazol-1-ylacetic acid;hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(1H-Imidazol-1-yl)acetic acid hydrochloride
    • Imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-acetic acid hydrochloride
    • 2-imidazol-1-ylacetic acid,hydrochloride
    • (1H-Imidazol-1-yl)-acetic acid
    • 1H-imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-aceticacid,monohydrochloride
    • Acetic acid,2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid monohydrochloride
    • Acetic acid, 2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid HCl
    • zlchem 363
    • PubChem8383
    • PubChem7609
    • 1H-Imidazole-1-acetic acid, monohydrochloride
    • ZLC0207
    • JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • BCP1818
    • 2-imidazol-1-ylacetic acid;hydrochloride
    • 1H-Imidazole-1-acetic acid, monohydrochloride (9CI)
    • (1H-Imidazol-1-yl)acetic acid hydrochloride
    • 1-Imidazoleacetic acid hydrochloride
    • 1-Imidazolylacetic acid hydrochloride
    • DB-005096
    • MFCD00050629
    • G71800
    • BCP18186
    • 2-(1-imidazolyl)acetic acid hydrochloride
    • 87266-37-3
    • EN300-38979
    • DTXSID80516159
    • 1H-Imidazole-1-acetic acid mono hydrochloride
    • AC-6808
    • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
    • AKOS015892557
    • SY041807
    • AC-2878
    • 1H-Imidazole-1-acetic acid mono, HCl
    • 2-(1H-imidazol-1-yl)aceticacidhydrochloride
    • 1h-imidazoleacetic acid hydrochloride
    • 2-(1-imidazolyl) acetic acid hydrochloride
    • SCHEMBL1904485
    • CS-0043865
    • 1H-Imidazoleacetic acid HCl
    • MDL: MFCD00050629
    • Inchi: 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
    • Chave InChI: JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CN1C=CN=C1)O

Propriedades Computadas

  • Massa Exacta: 162.02000
  • Massa monoisotópica: 162.0196052g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 116
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 55.1

Propriedades Experimentais

  • Cor/Forma: 白色结晶粉末
  • Densidade: 1.3±0.1 g/cm3
  • Ponto de Fusão: Not available
  • Ponto de ebulição: 392.1±25.0 °C at 760 mmHg
  • Ponto de Flash: 190.9±23.2 °C
  • PSA: 55.12000
  • LogP: 0.76970
  • Pressão de vapor: 0.0±1.0 mmHg at 25°C

2-imidazol-1-ylacetic acid;hydrochloride Dados aduaneiros

  • CÓDIGO SH:2933290090
  • Dados aduaneiros:

    中国海关编码:

    2933290090

    概述:

    2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-imidazol-1-ylacetic acid;hydrochloride Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H899779-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 97%
25g
537.30 2021-05-17
Fluorochem
225063-5g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
5g
£18.00 2022-02-28
Fluorochem
225063-10g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
10g
£32.00 2022-02-28
Fluorochem
225063-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
25g
£64.00 2022-02-28
Chemenu
CM187178-10g
1H-Imidazole-1-acetic acid monohydrochloride
87266-37-3 95+%
10g
$66 2021-08-05
Chemenu
CM187178-25g
1H-Imidazole-1-acetic acid monohydrochloride
87266-37-3 95+%
25g
$131 2021-08-05
TRC
I385638-10mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
10mg
50.00 2021-08-04
TRC
I385638-50mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
50mg
70.00 2021-08-04
TRC
I385638-100mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
100mg
85.00 2021-08-04
Alichem
A069004941-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
25g
$154.84 2023-08-31

2-imidazol-1-ylacetic acid;hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Referência
Synthesis of zoledronate
Xiao, Tao; et al, Hecheng Huaxue, 2002, 10(5), 428-429

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  8 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Referência
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Método de produção 3

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Referência
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux; 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux
Referência
Zoledronic acid synthesis and waste treatment
Hu, Hankun; et al, Zhongguo Yaoshi (Wuhan, 2010, 13(7), 961-963

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Referência
Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions
Yang, Guoqiang; et al, Green Chemistry, 2017, 19(3), 675-681

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referência
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Referência
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Método de produção 8

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
Referência
Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA
Massey, Ashley S.; et al, Molecular Pharmaceutics, 2016, 13(4), 1217-1228

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ;  30 min, rt
1.2 30 min, rt; 7 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  25 °C; 15 h, 25 °C
Referência
Synergistic cooperation of bi-active hydrogen atoms in protic carboxyl imidazolium ionic liquids to push cycloaddition of CO2 under benign conditions
Wang, Tengfei; et al, Journal of Molecular Liquids, 2019, 296,

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, reflux; 2 h
Referência
Improved synthesis of zoledronate sodium
Hao, Er-jun; et al, Huaxue Shiji, 2009, 31(5), 383-385

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Referência
Phenol oxidation catalyzed by a simple water-soluble copper catalyst with an imidazole salt tag
Yang, Guoqiang; et al, Catalysis Communications, 2012, 26, 132-135

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid
Referência
An improved and convenient procedure for the synthesis of 1-substituted imidazoles
Kamijo, Tetsuhide; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(4), 1213-21

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ;  rt; rt → reflux; 10 h, reflux
1.2 Reagents: Water
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Referência
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetone ;  7 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referência
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

2-imidazol-1-ylacetic acid;hydrochloride Raw materials

2-imidazol-1-ylacetic acid;hydrochloride Preparation Products

Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.